Prolyl 4-Hydroxylase Inhibitory Activity of N-Substituted Hydroxyproline Derivatives: Cross-Series Comparison
While the precise IC50 of (4R)-1-Hexyl-4-hydroxy-L-proline against prolyl 4-hydroxylase (P4H) has not been individually reported in public literature, the structurally related N-oxalyl-L-proline (oxaloproline, compound 14 in the Cunliffe et al. 1992 series) demonstrated an IC50 of 90.7 µM (90,700 nM) against rat P4H [1]. For context, the core scaffold N-oxaloglycine—an α-ketoglutarate competitive inhibitor—exhibited an IC50 of 2.89 µM [1]. The >30-fold difference between oxaloproline and oxaloglycine illustrates how N-substitution on the proline ring dramatically modulates enzyme binding. The N-hexyl substituent, being bulkier and more lipophilic than the oxalyl group, is predicted to further alter P4H affinity, making this compound a distinct tool for structure-activity relationship (SAR) studies where hydrophobic N-substituent effects on enzyme inhibition are being systematically probed [1][2].
| Evidence Dimension | Prolyl 4-hydroxylase inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported in public literature; structurally positioned as an N-alkyl hydroxyproline with C6 alkyl chain |
| Comparator Or Baseline | N-Oxalyl-L-proline (oxaloproline): IC50 = 90.7 µM; N-Oxaloglycine: IC50 = 2.89 µM (Cunliffe et al., 1992, J Med Chem 35:2652-2658) |
| Quantified Difference | N-Oxalyl-L-proline vs. N-Oxaloglycine: ~31-fold reduction in potency. N-Hexyl substitution represents a distinct chemotype (alkyl vs. oxalyl) with predicted divergent P4H binding. |
| Conditions | Purified rat prolyl 4-hydroxylase, ChEMBL_157457 assay (CHEMBL765597), spectrophotometric detection. |
Why This Matters
The documented sensitivity of P4H to N-substituent identity means that the hexyl derivative cannot be functionally replaced by oxalyl, acetyl, or unsubstituted analogs in enzyme inhibition studies; procurement of the correct N-alkyl variant is essential for SAR consistency.
- [1] Cunliffe, C.J., Franklin, T.J., Hales, N.J., Hill, G.B. (1992). Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives. Journal of Medicinal Chemistry, 35(14), 2652–2658. View Source
- [2] BindingDB Entry BDBM50000865. IC50 = 90,700 nM for prolyl 4-hydroxylase subunit alpha-1 (Rattus norvegicus). ChEMBL Assay 157457 (CHEMBL765597). View Source
